Dichlormid

Vue d'ensemble

Description

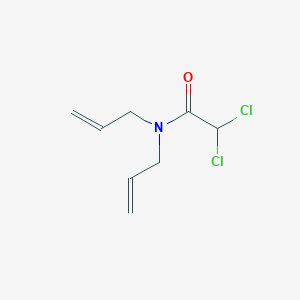

Le Dichlormid est un composé organique de formule chimique Cl₂CHCON(CH₂C=CH₂)₂. Il est classé comme l'amide de la diallylamine et de l'acide dichloroacétique. Le this compound est principalement utilisé comme un anti-stress herbicide, ce qui signifie qu'il protège les cultures, en particulier le maïs, des effets néfastes de certains herbicides sans compromettre l'efficacité de l'herbicide contre les mauvaises herbes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Dichlormid peut être synthétisé par la réaction de la diallylamine avec le chlorure de dichloroacétyle. La réaction se produit généralement en présence d'une base, telle que l'hydroxyde de sodium, pour neutraliser l'acide chlorhydrique formé pendant la réaction. Le schéma réactionnel général est le suivant :

Cl2CHCOCl+NH(CH2CH=CH2)2→Cl2CHCON(CH2CH=CH2)2+HCl

Méthodes de production industrielle

En milieu industriel, la production de this compound implique des voies de synthèse similaires mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement élevé et la pureté du produit. Le processus implique un contrôle minutieux de la température, de la pression et de l'utilisation de solvants appropriés pour faciliter la réaction et les étapes de purification ultérieures {_svg_3} .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Dichlormid undergoes pH-dependent hydrolysis, with distinct mechanisms under acidic and alkaline conditions:

Acidic Conditions

-

Stability : this compound remains stable in strong acids (e.g., 2 N HCl at 22°C for >5 days) .

-

Rate Constant : Acid-mediated hydrolysis rate constants (k<sub>H</sub>) for dichloroacetamides range from 2.8 × 10<sup>−3</sup> to 0.46 M<sup>−1</sup> h<sup>−1</sup>, but this compound shows minimal reactivity .

Alkaline Conditions

-

Enhanced Reactivity : this compound reacts rapidly with hydroxide ions, with a base-mediated rate constant (k<sub>OH</sub>) of 0.3–500 M<sup>−1</sup> h<sup>−1</sup>, exceeding the reactivity of many chloroacetamide herbicides (e.g., metolachlor: k<sub>OH</sub> = 1.35 M<sup>−1</sup> h<sup>−1</sup>) .

-

Mechanism : Base-mediated amide cleavage dominates, yielding dichloroacetate and other products .

Table 1: Hydrolysis Rate Constants for this compound vs. Herbicides

| Compound | k<sub>H</sub> (M<sup>−1</sup> h<sup>−1</sup>) | k<sub>OH</sub> (M<sup>−1</sup> h<sup>−1</sup>) |

|---|---|---|

| This compound | Negligible | 0.3–500 |

| Metolachlor | 0.12 | 1.35 |

| Acetochlor | 6 × 10<sup>−4</sup> | 7.0 × 10<sup>−3</sup> |

Reactions with Water Treatment Disinfectants

This compound’s reactivity in engineered water systems depends on the disinfectant used:

Chlorination

-

Rapid Reaction : this compound reacts quickly with free chlorine, forming transformation products such as dichloroacetate and chlorinated byproducts .

-

Half-Life : Minutes to hours under typical chlorination conditions (pH 7–8) .

Chloramination

-

Slower Reaction : this compound is less reactive with chloramine, leading to longer persistence in systems using this disinfectant .

Interactions with Reduced Sulfur Species

In reducing environments containing black carbon (e.g., biochar) and hydrogen sulfide (H<sub>2</sub>S):

-

Accelerated Transformation : Graphite powder (a black carbon analog) enhances this compound’s reaction with H<sub>2</sub>S via nucleophilic substitution, producing chloride and sulfur-substituted products .

-

Polymerization : this compound forms dimers/trimers in the presence of H<sub>2</sub>S and black carbon, reducing environmental mobility .

Photolytic Degradation

While less reactive than benoxacor, this compound undergoes:

-

Direct Photolysis : Slow degradation under UV light, relevant in systems using UV disinfection .

-

Indirect Photolysis : Reacts with hydroxyl radicals and singlet oxygen in sunlit waters, though at slower rates compared to other safeners .

Key Transformation Products

-

Dichloroacetate : A regulated drinking water contaminant formed during hydrolysis .

-

Sulfur-Substituted Derivatives : Generated in sulfidic environments, with potential ecological implications .

Environmental Implications

-

Water Treatment : this compound’s rapid reaction with chlorine suggests partial removal during chlorination, but dichloroacetate byproducts may persist .

-

Alkaline Environments : High pH (e.g., lime-soda softening) accelerates hydrolysis, reducing this compound concentrations .

-

Reduced Sulfur Systems : Black carbon and H<sub>2</sub>S promote transformation into less mobile polymers .

This synthesis integrates mechanistic insights and kinetic data to predict this compound’s behavior in agricultural and engineered systems, emphasizing its reactivity relative to co-formulated herbicides.

Applications De Recherche Scientifique

Agricultural Applications

1.1 Safener for Herbicides

Dichlormid is predominantly employed as a safener to protect maize crops from the phytotoxic effects of certain herbicides, specifically chloroacetanilide and thiocarbamate herbicides. By mitigating the adverse effects of these herbicides, this compound allows for effective weed control while safeguarding the crop's health. Its high water solubility and volatility contribute to its effectiveness in various soil types and environmental conditions .

1.2 Efficacy and Safety

Research indicates that this compound has moderate mammalian toxicity but is relatively non-toxic to birds, fish, and aquatic invertebrates. This profile makes it a preferred choice among farmers seeking to minimize ecological impacts while managing weed populations effectively .

Microbial Biotransformation

2.1 Transformation Pathways

Recent studies have highlighted the microbial biotransformation of this compound, revealing several novel products resulting from microbial action. These transformations include dechlorination processes that yield monochlorinated derivatives such as CDAA (from this compound) and Dich-173. Notably, this transformation can convert an inert safener into a compound with known human health risks .

Table 1: Microbial Biotransformation Products of this compound

| Product Name | Chemical Structure | Retention Time (min) | Notes |

|---|---|---|---|

| CDAA | C₄H₆Cl₂N | 8.8 | Banned herbicide due to health concerns |

| Dich-173 | C₇H₈ClN | 8.05 | Result of CDAA intramolecular cyclization |

The study conducted by Sivey and Roberts confirmed the structure of these metabolites through mass spectrometry analysis, emphasizing the significance of microbial processes in altering the fate of agricultural chemicals in the environment .

Environmental Impact

3.1 Persistence and Mobility

this compound is characterized by a low persistence in soils, with degradation half-lives reported to be less than ten days under typical environmental conditions . However, its transformation products may exhibit different mobility characteristics, potentially leading to increased environmental exposure.

3.2 Ecotoxicological Considerations

While this compound itself poses moderate toxicity risks, its transformation products could have varying effects on non-target organisms. The formation of sulfur-containing metabolites during microbial degradation raises concerns about their potential ecological impact due to altered bioavailability and toxicity profiles .

Case Studies

4.1 Case Study: Microbial Transformation in Agricultural Soils

In a controlled study examining the microbial biotransformation of this compound in agricultural soils, researchers identified multiple transformation products through high-resolution mass spectrometry. The findings indicated that microbial communities could dechlorinate this compound effectively, resulting in products that may pose risks to human health and ecosystems due to their toxicological profiles.

4.2 Case Study: Impact on Aquatic Systems

Another study assessed the impact of this compound runoff on aquatic systems, demonstrating that while the parent compound was rapidly degraded, its transformation products persisted longer in water bodies. This research highlighted the need for monitoring these metabolites to understand their ecological consequences fully.

Mécanisme D'action

Dichlormid exerts its effects by enhancing the expression of genes involved in herbicide metabolism. It stimulates the plant’s detoxifying mechanisms, allowing the crop to tolerate higher levels of herbicides without suffering damage. The molecular targets and pathways involved include various enzymes responsible for detoxification processes, such as glutathione S-transferases .

Comparaison Avec Des Composés Similaires

Composés similaires

MG-191 : Semblable au Dichlormid, le MG-191 est efficace contre les thiocarbamates mais moins contre les chloroacétanilides.

Cyometrinil : Un éther d'oxime utilisé comme anti-stress de traitement des semences.

Oxabetrinil : Un autre éther d'oxime ayant des applications similaires.

Fluxofenim : Utilisé pour protéger les plantes de sorgho contre les chloroacétanilides

Unicité

Le this compound est unique en raison de son haut degré de spécificité chimique et botanique. Il est particulièrement efficace pour protéger le maïs contre les thiocarbamates, ce qui en fait un outil précieux dans la lutte contre les mauvaises herbes en agriculture. Sa capacité à améliorer la tolérance des cultures aux herbicides sans affecter l'efficacité du contrôle des mauvaises herbes le distingue des autres anti-stress .

Activité Biologique

Dichlormid, a dichloroacetamide compound, is primarily utilized as a safener in herbicide formulations. Its biological activity is characterized by its interactions with various biochemical pathways, particularly in plants and microorganisms. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula and is classified as a dichloroacetamide. Its structure includes two chlorine atoms attached to the acetamide group, which plays a significant role in its biological activity.

Microbial Biotransformation

Recent studies have highlighted the microbial biotransformation of this compound, which can lead to both detoxification and the formation of potentially harmful metabolites. A notable study identified four major microbial biotransformation products of this compound:

| Product | Retention Time (min) | Molecular Weight | Comments |

|---|---|---|---|

| CDAA | 8.8 | 174.0680 | Active herbicide; banned due to health concerns |

| Dich-173 | 8.05 | 173.0680 | Tentatively identified; derived from CDAA |

| CD-171 | - | 172.0789 | Sulfur-containing product |

| CD-308 | - | 309.1627 | Dimeric product |

These transformations occur primarily through cometabolism in aerobic environments, where this compound is dechlorinated and subsequently conjugated with glutathione, leading to the production of sulfur-containing metabolites .

Toxicity and Environmental Impact

The acute toxicity of this compound has been assessed using various models. The oral LD50 values indicate that this compound falls into the moderately hazardous category with an LD50 ranging from 200-2,000 mg/kg for liquids . Additionally, its persistence in the environment raises concerns regarding chronic exposure and potential bioaccumulation in food chains.

Study on Herbicide Safening

In a comparative study involving several compounds, including this compound, it was found that this compound enhanced the activity of metolachlor in rice seedlings. The study reported that this compound-treated plants exhibited increased activities of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), suggesting a protective role against oxidative stress induced by metolachlor .

Zebrafish Embryo Toxicity Assessment

A bioassay conducted on zebrafish embryos demonstrated the acute toxicities of this compound, revealing significant lethality at concentrations consistent with its use as a herbicide safener. The results indicated that while this compound has protective effects on certain crops, it poses risks to aquatic organisms .

Propriétés

IUPAC Name |

2,2-dichloro-N,N-bis(prop-2-enyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMLFORXOOIJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027997 | |

| Record name | Dichlormid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

BP: 130 °C at 10 mm Hg | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 5.0X10+3 mg/L at 20 °C, In water, about 5 g/L, Slightly soluble in water, In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.202 at 20 °C | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

6.0X10-3 mm Hg at 25 °C | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity. In this study lipid metabolism was investigated in herbicide-treated barley (Hordeum vulgare) and a pernicious weed, wild oats (Avena ludoviciana), to test the hypothesis that inhibitory effects on fatty acid elongation could be counteracted by the safer, dichlormid. Pebulate and its sulfoxide derivative (thought to be the active metabolite in vivo) were tested against lipid metabolism in barley or wild oat shoots. In both plants there was a significant inhibition of very long chain fatty acid (VLCFA) synthesis at herbicide concentrations > or =25 uM. The extent to which safener dichlormid could prevent the inhibition of VLCFA synthesis was different in the two species. Previous treatment of barley with dichlormid (N,N-diallyl-2,2-dichloroacetamide) enabled fatty acid elongation in the presence of pebulate or pebulate sulphoxide, but had no effect on wild oats. The effects on fatty acid elongation mimicked the differential safening action of dichlormid observed on shoot elongation and growth in the two species. These data provide further evidence that inhibition of VLCFA formation is important for the mechanism of action of thiocarbamates., The changes in fatty acid composition of maize leaf lipids caused by EPTC were generally similar to known effects of this herbicide in other plants: decreasing of linolenic acid content and increasing of its precursors, palmitic, stearic, oleic and linoleic acids. However, novel effects were detected in roots where the proportion of minor fatty acid palmitoleic acid was increased from 2.1 to 7.6 and 16.6% by EPTC and EPTC + dichlormid treatments, respectively. Simultaneously, the phospholipid content of root lipids was increased by both EPTC as well as EPTC + dichlormid treatments. | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear viscous liquid | |

CAS No. |

37764-25-3 | |

| Record name | Dichlormid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37764-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlormid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037764253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlormid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diallyldichloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLORMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E901J4382O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dichlormid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dichlormid protect crops from herbicide injury?

A1: this compound primarily functions by enhancing the detoxification of herbicides within crop plants. [] [] This is often achieved by stimulating the activity of enzymes like glutathione S-transferases (GSTs), which catalyze the conjugation of herbicides with glutathione, rendering them inactive. [] [] Additionally, this compound can increase the levels of glutathione, a crucial antioxidant that helps mitigate herbicide-induced oxidative stress. []

Q2: Does this compound directly interact with herbicides to reduce their toxicity?

A2: Research suggests that this compound does not directly interact with herbicides to neutralize them. [] Instead, its protective effect is mediated through its influence on plant metabolism, particularly the upregulation of detoxification pathways. [] []

Q3: How does temperature impact the effectiveness of this compound as a safener?

A5: Research indicates that this compound can effectively increase maize tolerance to chloroacetamide herbicides like metolachlor and acetochlor across a range of soil temperatures (12-37 °C). [] This suggests that this compound’s ability to enhance herbicide detoxification pathways in plants is maintained even under varying temperature conditions. []

Q4: How does this compound degrade in the environment?

A6: While photolysis and hydrolysis contribute to this compound degradation, microbial biotransformation plays a significant role. [] Studies using river sediment microcosms revealed that this compound undergoes cometabolism, with dechlorination being a key step. [] This process can lead to the formation of monochlorinated products, including the banned herbicide CDAA. []

Q5: What are the potential environmental concerns associated with this compound degradation?

A7: The formation of CDAA as a degradation product raises concerns due to its persistence and potential toxicity. [] Further research is crucial to fully understand the environmental fate and impact of this compound and its degradation products.

Q6: Does prior exposure to herbicides affect this compound degradation in soil?

A8: Field and laboratory studies suggest that prior exposure to specific herbicides, particularly EPTC and butylate, can enhance the degradation of this compound in soil. [] This enhanced degradation is likely due to the selection and enrichment of microbial communities capable of degrading both the herbicides and this compound. []

Q7: Can this compound interact synergistically with other herbicides?

A9: Interestingly, research shows that this compound can synergize the activity of certain herbicides, particularly those affecting Photosystem II and those generating singlet oxygen. [] It is suggested that this compound reduces ascorbic acid levels in plants, potentially impairing their singlet oxygen scavenging systems. [] This, in turn, increases the plant's susceptibility to damage by singlet oxygen-generating herbicides. []

Q8: Does this compound affect the efficacy of tribenuron herbicide?

A10: Studies indicate that this compound provides limited protection to corn against tribenuron injury compared to other safeners like naphthalic anhydride. [] This suggests that the safening mechanism of this compound might not be as effective against tribenuron compared to other herbicides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.